Cas no 215794-04-0 (3-(3-methanesulfonylphenyl)prop-2-enoic acid)

3-(3-Methanesulfonylphenyl)prop-2-enoic acid is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated carboxylic acid moiety and methanesulfonyl substituent. The compound’s conjugated system enhances reactivity in Michael additions and cycloadditions, while the electron-withdrawing sulfonyl group facilitates nucleophilic aromatic substitution and stabilizes adjacent reactive centers. Its structural features make it valuable for constructing pharmacophores in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules. The compound exhibits good solubility in polar organic solvents, enabling straightforward functionalization. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular modifications.
3-(3-methanesulfonylphenyl)prop-2-enoic acid structure
215794-04-0 structure
Product name:3-(3-methanesulfonylphenyl)prop-2-enoic acid
CAS No:215794-04-0
MF:C10H10O4S
MW:226.249001979828
CID:3910277
PubChem ID:21915213

3-(3-methanesulfonylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-[3-(methylsulfonyl)phenyl]-, (2E)-
    • 3-(3-methanesulfonylphenyl)prop-2-enoic acid
    • SCHEMBL4990342
    • EN300-2004500
    • 215794-04-0
    • SCHEMBL4990334
    • Inchi: InChI=1S/C10H10O4S/c1-15(13,14)9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
    • InChI Key: PLXPPTDYVRRJBQ-AATRIKPKSA-N

Computed Properties

  • Exact Mass: 226.02997997Da
  • Monoisotopic Mass: 226.02997997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 79.8Ų

3-(3-methanesulfonylphenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2004500-0.25g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
0.25g
$579.0 2023-09-16
Enamine
EN300-2004500-10.0g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
10g
$3131.0 2023-05-23
Enamine
EN300-2004500-5g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
5g
$1821.0 2023-09-16
Enamine
EN300-2004500-10g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
10g
$2701.0 2023-09-16
Enamine
EN300-2004500-1.0g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
1g
$728.0 2023-05-23
Enamine
EN300-2004500-1g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
1g
$628.0 2023-09-16
Enamine
EN300-2004500-2.5g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
2.5g
$1230.0 2023-09-16
Enamine
EN300-2004500-5.0g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
5g
$2110.0 2023-05-23
Enamine
EN300-2004500-0.1g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
0.1g
$553.0 2023-09-16
Enamine
EN300-2004500-0.5g
3-(3-methanesulfonylphenyl)prop-2-enoic acid
215794-04-0
0.5g
$603.0 2023-09-16

3-(3-methanesulfonylphenyl)prop-2-enoic acid Related Literature

Additional information on 3-(3-methanesulfonylphenyl)prop-2-enoic acid

Comprehensive Overview of 3-(3-Methanesulfonylphenyl)prop-2-enoic Acid (CAS No. 215794-04-0): Properties, Applications, and Industry Insights

3-(3-Methanesulfonylphenyl)prop-2-enoic acid (CAS No. 215794-04-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This methanesulfonyl-substituted cinnamic acid derivative exhibits a conjugated double bond system, which contributes to its reactivity and utility in synthetic chemistry. The compound's molecular formula, C10H10O4S, reflects its balanced hydrophilicity and lipophilicity, making it valuable for drug design and material science applications.

Recent studies highlight the growing interest in sulfone-containing compounds like 3-(3-Methanesulfonylphenyl)prop-2-enoic acid, particularly in the development of targeted therapies and enzyme inhibitors. Researchers are investigating its potential as a pharmacophore in medicinal chemistry, with particular focus on its ability to modulate protein-protein interactions. The prop-2-enoic acid moiety provides an excellent handle for further chemical modifications, enabling the creation of diverse derivatives for structure-activity relationship studies.

The synthesis of CAS 215794-04-0 typically involves Knoevenagel condensation reactions between appropriate benzaldehyde derivatives and malonic acid derivatives, followed by selective sulfonylation. Advanced purification techniques such as preparative HPLC ensure high purity levels (>98%) required for research applications. Analytical characterization commonly employs NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and infrared spectroscopy to confirm structural integrity.

From a commercial perspective, 3-(3-Methanesulfonylphenyl)prop-2-enoic acid serves as a valuable building block in organic synthesis. Its demand has increased in parallel with the growth of fragment-based drug discovery approaches, where small molecular fragments are used to probe biological targets. The compound's drug-like properties, including appropriate molecular weight and balanced polarity, make it particularly suitable for these applications.

Environmental and safety considerations for handling 215794-04-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Storage typically requires protection from light and moisture at controlled room temperature to maintain stability.

Emerging research directions for 3-(3-Methanesulfonylphenyl)prop-2-enoic acid include its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. The compound's ability to serve as a linker molecule in these advanced therapeutic modalities has sparked significant interest from both academic and industrial researchers. Additionally, its application in material science, particularly in the development of functional polymers with specific electronic properties, represents another promising avenue.

The global market for specialty chemicals like CAS 215794-04-0 continues to expand, driven by increasing R&D investment in precision medicine and green chemistry initiatives. Suppliers typically offer this compound in various quantities, from milligram-scale for initial research to kilogram quantities for process development. Pricing structures reflect the compound's purity grade and the scale of purchase, with custom synthesis options available for modified derivatives.

Quality control standards for 3-(3-Methanesulfonylphenyl)prop-2-enoic acid emphasize rigorous analytical verification, including chromatographic purity assessments and residual solvent analysis. Certificate of Analysis (CoA) documentation typically accompanies commercial samples, providing researchers with essential quality parameters. For regulatory compliance, proper chemical inventory management and safety data sheet (SDS) maintenance are recommended for all users.

Future perspectives on 215794-04-0 research include exploration of its biological activity profile and potential therapeutic applications. Computational chemistry approaches, particularly molecular docking studies, are being employed to predict its interactions with various biological targets. These in silico methods help guide subsequent experimental work, potentially accelerating the discovery of novel applications for this interesting chemical entity.

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